Home > Products > Screening Compounds P65545 > Bcl-2-like protein 1 (173-182)
Bcl-2-like protein 1 (173-182) -

Bcl-2-like protein 1 (173-182)

Catalog Number: EVT-243759
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bcl-2-like protein 1
Overview

Bcl-2-like protein 1, also known as Bcl-xL, is a member of the Bcl-2 protein family, which plays a crucial role in the regulation of apoptosis, or programmed cell death. This protein is primarily recognized for its anti-apoptotic properties, helping to maintain cell survival by inhibiting the activation of caspases, which are key enzymes in the apoptotic process. Bcl-xL is encoded by the BCL2L1 gene and is characterized by the presence of Bcl-2 homology (BH) domains that facilitate its interaction with other proteins involved in apoptosis.

Source

Bcl-xL is predominantly expressed in various human tissues, including the brain, heart, and hematopoietic cells. It was first identified as a result of studies on follicular lymphoma, where its overexpression was linked to tumorigenesis and resistance to chemotherapy. The gene encoding Bcl-xL is located on chromosome 20 in humans.

Classification

The Bcl-2 protein family is classified into three main groups based on their functions and structural features:

  1. Anti-apoptotic proteins: This group includes Bcl-2, Bcl-xL, Mcl-1, and others that promote cell survival.
  2. Pro-apoptotic BH3-only proteins: These include proteins like Bid, Bad, and Bim that sensitize cells to apoptosis.
  3. Multidomain pro-apoptotic proteins: This group consists of Bax and Bak, which directly promote mitochondrial outer membrane permeabilization leading to cell death.
Synthesis Analysis

Methods

The synthesis of Bcl-xL can be achieved through recombinant DNA technology. The BCL2L1 gene is cloned into an expression vector that allows for the production of the protein in host cells such as bacteria or mammalian cells. The following steps outline the general process:

  1. Cloning the Gene: The full-length cDNA of BCL2L1 is amplified using polymerase chain reaction (PCR) and inserted into an appropriate expression vector.
  2. Transfection: The vector is transfected into host cells (e.g., HEK293 or CHO cells) using methods such as lipofection or electroporation.
  3. Protein Expression: Following transfection, cells are cultured under conditions that promote protein expression.
  4. Purification: The expressed protein is purified using affinity chromatography techniques that exploit His-tags or other tags incorporated during cloning.

Technical Details

The purification process often involves multiple steps including lysis of the host cells, centrifugation to remove debris, and chromatographic techniques such as ion exchange and size exclusion chromatography to achieve high purity levels suitable for functional assays.

Molecular Structure Analysis

Structure

Bcl-xL possesses a characteristic structure formed by several alpha helices organized into four BH domains (BH1-BH4). These domains create a hydrophobic groove essential for binding pro-apoptotic proteins.

Data

Structural studies utilizing techniques like nuclear magnetic resonance (NMR) and X-ray crystallography have revealed that Bcl-xL's hydrophobic groove is critical for its interaction with BH3-only proteins. This interaction is fundamental to its role in inhibiting apoptosis.

Chemical Reactions Analysis

Reactions

Bcl-xL primarily functions by binding to pro-apoptotic proteins such as Bax and Bak, preventing their activation. The binding occurs through competitive inhibition where BH3-only proteins displace Bax/Bak from their interactions with anti-apoptotic members like Bcl-xL.

Technical Details

The interactions are often studied using surface plasmon resonance or co-immunoprecipitation assays to measure binding affinities and kinetics between various Bcl-2 family members.

Mechanism of Action

Process

Bcl-xL exerts its anti-apoptotic effects by blocking the formation of pores in the mitochondrial membrane that are necessary for cytochrome c release—a key step in apoptosis initiation. When pro-apoptotic signals are present, BH3-only proteins bind to Bcl-xL, leading to a conformational change that releases Bax/Bak to promote apoptosis.

Data

Experimental evidence shows that inhibition of Bcl-xL can sensitize cancer cells to chemotherapy by allowing Bax/Bak activation and subsequent mitochondrial outer membrane permeabilization.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 30 kDa
  • Isoelectric Point: Varies depending on post-translational modifications
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Chemical Properties

Bcl-xL interacts with various ligands through non-covalent interactions such as hydrogen bonds and hydrophobic interactions. Its stability can be influenced by post-translational modifications like phosphorylation.

Applications

Scientific Uses

Bcl-xL has significant implications in cancer research due to its role in apoptosis regulation. Targeting this protein with small molecule inhibitors (BH3 mimetics) has emerged as a promising therapeutic strategy for treating cancers characterized by overexpression of anti-apoptotic proteins. Additionally, understanding its function can aid in developing treatments for diseases where apoptosis is dysregulated, such as neurodegenerative disorders.

Molecular Biology of Bcl-2-like Protein 1 (173-182)

Genomic Context and Isoform-Specific Expression Patterns

Bcl-2-like protein 1 (BCL2L1) is encoded by the BCL2L1 gene located on chromosome 20q11.21 in humans. This gene generates two major isoforms through alternative splicing: the anti-apoptotic BCL-XL (long isoform) and the pro-apoptotic BCL-XS (short isoform). The peptide fragment 173-182 resides within exon 2 of the BCL2L1 gene, which is exclusively retained in the BCL-XL isoform [1] [5]. This exon encodes a critical portion of the BH2 domain, essential for BCL-XL's anti-apoptotic function.

Tissue-specific expression analysis reveals that BCL-XL predominates in long-lived cell populations such as neurons, hematopoietic stem cells, and mature lymphocytes. Its expression is dynamically regulated by:

  • Transcriptional factors: NF-κB and STAT3 enhance BCL2L1 transcription in response to growth factors (e.g., IL-3, GM-CSF) [1] [5]
  • Epigenetic modifiers: Hypomethylation of exon 2 correlates with elevated BCL-XL in lung and breast cancers [4]
  • miRNA regulation: miR-17-5p and miR-101 directly target the 3' UTR of BCL2L1 mRNA, reducing BCL-XL expression [4]

Table 1: Genomic Features of BCL2L1 Isoforms

FeatureBCL-XLBCL-XS
Exon compositionExons 1, 2, 3Exons 1, 3
Peptide 173-182Present (Exon 2)Absent
Primary functionAnti-apoptoticPro-apoptotic
Dominant tissuesNeurons, blood cellsEmbryonic tissues

Structural Characterization of the BH3 Interaction Domain

The peptide 173-182 constitutes part of the BH2 domain within the conserved hydrophobic groove of BCL-XL. Structural studies reveal this region adopts an amphipathic α-helical conformation (residues 176-182) flanked by a β-sheet motif (residues 173-175). Key structural features include:

  • Hydrophobic pocket formation: Leu177, Val180, and Leu181 form the P2 subpocket that accommodates hydrophobic residues of BH3-only proteins (e.g., BAK, BIM) [3] [8]
  • Charge complementarity: Arg173 and Asp176 create electrostatic interactions with conserved BH3 domain residues (e.g., BAK Asp83) [3] [8]
  • Groove topology: The 173-182 segment contributes to ~40% of the groove's surface area, with Tyr179 acting as a central "gatekeeper" residue controlling BH3 peptide access [8]

Crystallographic analyses of BCL-XL bound to BAK BH3 (PDB: 1BXL) demonstrate that residues 173-182 undergo conformational rearrangement upon ligand binding. Specifically, a 15° rotation in the α5 helix (residues 178-182) optimizes hydrophobic contacts with the BAK BH3 helix [3]. Mutagenesis studies confirm that Val180Ala substitution reduces BAK binding affinity by >100-fold, underscoring its critical role in death signal regulation [8].

Table 2: Functional Residues in BCL-XL (173-182)

ResiduePositionStructural RoleBinding Partners
Arg173β7-strandElectrostatic stabilizationBAK Asp83
Asp176LoopHydrogen bondingBAK Arg86
Leu177α5-helixHydrophobic P2 pocketBAK Leu78
Tyr179α5-helixGatekeeper conformationBAK Ile81
Val180α5-helixCore hydrophobic interactionBAK Leu78
Leu181α5-helixVan der Waals contactsBAK Ala74

Post-Translational Modifications Influencing Functional Dynamics

Residues 173-182 undergo regulatory post-translational modifications (PTMs) that modulate BCL-XL's anti-apoptotic activity:

  • Phosphorylation:
  • Ser176 phosphorylation by JNK1 enhances BCL-XL dissociation from pro-apoptotic partners. This occurs during oxidative stress, promoting BAX/BAK activation [5] [8]
  • Tyr179 phosphorylation by c-Abl reduces BCL-XL stability (half-life decrease from 20h to 6h) and facilitates proteasomal degradation [5]
  • Ubiquitination:Lys178 serves as a ubiquitin acceptor site for E3 ligases like FBW7. This modification is antagonized by deubiquitinase USP9X, creating a dynamic equilibrium that controls BCL-XL turnover [4] [8]

  • Proteolytic Cleavage:Caspase-3 cleaves BCL-XL at Asp176 within this peptide during apoptosis, generating a pro-death fragment (ΔN-BCL-XL) that permeabilizes mitochondrial membranes [4] [5]. Calpain-mediated cleavage at Ala175 produces a similar toxic fragment under calcium overload conditions [8].

These PTMs demonstrate context-dependent regulation: Phosphorylation predominates in stress responses, ubiquitination controls basal turnover, and cleavage irreversibly converts BCL-XL to a pro-death factor. Disease-associated perturbations include hyperphosphorylation at Ser176 in therapy-resistant melanomas and reduced ubiquitination in follicular lymphomas [4] [5].

Table 3: Post-Translational Modifications in BCL-XL (173-182)

ModificationSiteEnzymeFunctional Consequence
PhosphorylationSer176JNK1Dissociates from BAK, reduces anti-apoptotic function
PhosphorylationTyr179c-AblTargets for proteasomal degradation
UbiquitinationLys178FBW7Degradation via proteasome
CleavageAsp176Caspase-3Generates pro-apoptotic ΔN-BCL-XL fragment
CleavageAla175CalpainProduces mitochondrial-toxic fragment

Properties

Product Name

Bcl-2-like protein 1 (173-182)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.